molecular formula C54H85N19O13 B12305593 2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Cat. No.: B12305593
M. Wt: 1208.4 g/mol
InChI Key: RSAAOPBSIPAHOK-UHFFFAOYSA-N
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Description

The compound “2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid” is a highly complex organic molecule. This compound features multiple functional groups, including amino, hydroxy, and indole groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reaction conditions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The amino groups can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions like Friedel-Crafts alkylation or acylation.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

This compound could have a wide range of applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biochemical pathways.

    Medicine: Potential use in drug development due to its multiple functional groups.

    Industry: Use in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its interaction with specific molecular targets. For instance, the indole group might interact with serotonin receptors, while the amino groups could form hydrogen bonds with various enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-[[2-[[2-[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
  • 2-[[2-[[2-[[2-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions.

Properties

Molecular Formula

C54H85N19O13

Molecular Weight

1208.4 g/mol

IUPAC Name

2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C54H85N19O13/c1-5-27(2)41(49(83)68-37(14-9-21-63-53(58)59)46(80)73-42(29(4)75)50(84)69-38(51(85)86)15-10-22-64-54(60)61)72-43(77)28(3)66-47(81)40(24-31-25-65-35-12-7-6-11-33(31)35)71-48(82)39(23-30-16-18-32(76)19-17-30)70-45(79)36(13-8-20-62-52(56)57)67-44(78)34(55)26-74/h6-7,11-12,16-19,25,27-29,34,36-42,65,74-76H,5,8-10,13-15,20-24,26,55H2,1-4H3,(H,66,81)(H,67,78)(H,68,83)(H,69,84)(H,70,79)(H,71,82)(H,72,77)(H,73,80)(H,85,86)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)

InChI Key

RSAAOPBSIPAHOK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N

Origin of Product

United States

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